Cas no 797057-59-1 (9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl-)
797057-59-1 structure
Product Name:9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl-
CAS No:797057-59-1
MF:C69H78
MW:907.357639789581
CID:532170
PubChem ID:71402708
Update Time:2025-04-19
9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl- Chemical and Physical Properties
Names and Identifiers
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- 2-[2,5-bis(9,9-dibutylfluoren-2-yl)phenyl]-9,9-dibutylfluorene
- 797057-59-1
- 2,2',2''-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene)
- DTXSID50823665
- 9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl-
-
- Inchi: 1S/C69H78/c1-7-13-39-67(40-14-8-2)61-28-22-19-25-54(61)57-36-32-50(46-64(57)67)49-31-35-53(51-33-37-58-55-26-20-23-29-62(55)68(41-15-9-3,42-16-10-4)65(58)47-51)60(45-49)52-34-38-59-56-27-21-24-30-63(56)69(43-17-11-5,44-18-12-6)66(59)48-52/h19-38,45-48H,7-18,39-44H2,1-6H3
- InChI Key: AFORANNITHCVNG-UHFFFAOYSA-N
- SMILES: C1(C2C=CC=CC=2C2C=CC(C3=CC(=CC=C3C3C=CC4C5C=CC=CC=5C(CCCC)(CCCC)C=4C=3)C3C=CC4C5C=CC=CC=5C(CCCC)(CCCC)C=4C=3)=CC1=2)(CCCC)CCCC
Computed Properties
- Exact Mass: 906.61035249g/mol
- Monoisotopic Mass: 906.61035249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 69
- Rotatable Bond Count: 21
- Complexity: 1530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 24.1
- Topological Polar Surface Area: 0Ų
9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl- Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
797057-59-1 (9H-Fluorene, 2,2',2''-(1,2,4-benzenetriyl)tris[9,9-dibutyl-) Related Products
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